molecular formula C6H6Br3N B3032650 2-Bromo-4-(bromomethyl)pyridine hydrobromide CAS No. 32938-44-6

2-Bromo-4-(bromomethyl)pyridine hydrobromide

Cat. No.: B3032650
CAS No.: 32938-44-6
M. Wt: 331.83
InChI Key: YLFPZFMKJFKIKW-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)pyridine hydrobromide is a useful research compound. Its molecular formula is C6H6Br3N and its molecular weight is 331.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hyperbranched Polyelectrolytes

2-Bromo-4-(bromomethyl)pyridine hydrobromide has been utilized in the synthesis of hyperbranched polyelectrolytes. Monmoton et al. (2008) demonstrated that poly(N-alkylation) of similar monomers like 3,5-bis(bromomethyl)pyridine hydrobromide leads to the formation of new hyperbranched polyelectrolytes. They provided insights into the reaction kinetics, structure, and preliminary properties of these polyelectrolytes (Monmoton et al., 2008).

Synthesis of Rupatadine Intermediate

The compound also plays a critical role in pharmaceutical synthesis. Guo, Lu, and Wang (2015) reported an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid (Guo, Lu, & Wang, 2015).

Solution Polymerization Studies

Monmoton, Lefebvre, and Fradet (2008) explored the solution polymerization of 4-bromomethylpyridine and its hydrobromide derivatives, contributing to the understanding of the reaction mechanisms and properties of poly(methylenepyridinium)s. Their work helps in comprehending the reactivity differences between various bromomethylpyridine derivatives (Monmoton, Lefebvre, & Fradet, 2008).

Synthesis of Natural Alkaloid Variolin B

Baeza et al. (2010) discussed the use of a bromomethylpyridine derivative in the total synthesis of the natural alkaloid variolin B. They showcased the transformation of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine through various steps, highlighting the compound's utility in complex organic syntheses (Baeza et al., 2010).

Ligand Synthesis in Metal Chemistry

Tovee et al. (2010) utilized 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine, a related compound, in the synthesis of complex ligands for metal-binding domains, demonstrating its applicability in inorganic chemistry and material sciences (Tovee et al., 2010).

Organic-Inorganic Perovskite Synthesis

Li, Zheng, Lin, and Lin (2007) described the synthesis of various dimensional lead bromide frameworks using derivatives of aminomethyl pyridine. This research illustrates the potential of bromomethylpyridine derivatives in the development of new materials with unique optical properties (Li, Zheng, Lin, & Lin, 2007).

Mechanism of Action

Target of Action

2-Bromo-4-(bromomethyl)pyridine hydrobromide is a pyridine derivative Pyridine derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

For instance, they can react with diamines to form corresponding diamines . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Result of Action

It is known that the compound can participate in the synthesis of colorimetric and fluorescence chemosensors , suggesting that it may have applications in biochemical sensing and imaging.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is chemically stable under standard ambient conditions . It is classified as a strong acid , indicating that its reactivity and stability might be affected by pH.

Safety and Hazards

2-Bromo-4-(bromomethyl)pyridine hydrobromide is considered hazardous . It causes severe skin burns and eye damage . It is harmful in contact with skin, if swallowed, and if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-bromo-4-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFPZFMKJFKIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856832
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32938-44-6
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)pyridine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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